molecular formula C44H65NO8 B1233080 Gal-AH-sphingenin CAS No. 93620-54-3

Gal-AH-sphingenin

Cat. No.: B1233080
CAS No.: 93620-54-3
M. Wt: 736 g/mol
InChI Key: VTKBJVFAJLRJCX-KVZGQBTLSA-N
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Description

Sphingolipids typically feature a sphingosine backbone with variable head groups (e.g., galactose in galactocerebrosides).

Properties

CAS No.

93620-54-3

Molecular Formula

C44H65NO8

Molecular Weight

736 g/mol

IUPAC Name

6-anthracen-2-yl-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C44H65NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-38(47)37(31-52-44-43(51)42(50)41(49)39(30-46)53-44)45-40(48)24-17-14-15-20-32-25-26-35-28-33-21-18-19-22-34(33)29-36(35)27-32/h16,18-19,21-23,25-29,37-39,41-44,46-47,49-51H,2-15,17,20,24,30-31H2,1H3,(H,45,48)/b23-16+/t37-,38+,39+,41-,42-,43+,44+/m0/s1

InChI Key

VTKBJVFAJLRJCX-KVZGQBTLSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC3=CC4=CC=CC=C4C=C3C=C2)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC3=CC4=CC=CC=C4C=C3C=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC3=CC4=CC=CC=C4C=C3C=C2)O

Synonyms

1-O-galactosyl-2-N-(6-(2-anthroyl)hexanoyl)-4-sphingenine
Gal-AH-sphingenin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires data on:

  • Structural analogs : Galactosylsphingosine, psychosine, or other sphingoid bases.
  • Functional analogs : Ceramides, sphingomyelins, or glycosphingolipids.

The evidence lacks tables or studies comparing these compounds. For example:

  • Table 1 : Hypothetical comparison of sphingolipid backbones, head groups, and biological roles.
  • Table 2 : Enzymatic pathways or disease associations (e.g., lysosomal storage disorders).

None of the provided tables (e.g., ) include such data.

Critical Limitations of the Evidence

  • : Focus on ligands, alloys, composites, or formatting guidelines, unrelated to sphingolipids.
  • : Cover financial markets or software UML diagrams, irrelevant to biochemistry.

Recommendations for Further Research

To compile a professional comparison, consult:

  • Specialized databases : PubChem, LipidMAPS, or KEGG for structural and pathway data.
  • Primary literature : Journals like Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
  • Experimental studies : Mass spectrometry or enzymatic assays to characterize Gal-AH-sphingenin.

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